molecular formula C9H9F2N3 B12504688 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B12504688
M. Wt: 197.18 g/mol
InChI Key: NYNSUZOIBAWROD-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluorophenyl group in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H9F2N3

Molecular Weight

197.18 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C9H9F2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-3H,4-5H2,(H2,12,13)

InChI Key

NYNSUZOIBAWROD-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=C(C=CC=C2F)F

Origin of Product

United States

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